molecular formula C23H24ClFN2O3S B2408061 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892775-61-0

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2408061
CAS No.: 892775-61-0
M. Wt: 462.96
InChI Key: HKPDPNCHQIURSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H24ClFN2O3S and its molecular weight is 462.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Mosquito Larvicidal Activity :

    • Compounds similar to the requested chemical have been tested for their antibacterial, antifungal, and mosquito larvicidal activities. A study found these compounds showed good antibacterial and antifungal activity compared to standard antibiotics. They were also lethal for mosquito larvae (Rajanarendar et al., 2010).
  • Broad-Spectrum Antibacterial Agents :

    • Derivatives of this compound have been synthesized and identified as potent broad-spectrum antibacterial agents, effective against both gram-positive and gram-negative bacteria. Their activity was compared with existing antibiotics, showing superior efficacy in some cases (Stefancich et al., 1985).
  • Synthesis for Antibacterial Research :

    • Research on the synthesis of related compounds has been conducted to find potent antibacterial agents, particularly against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
  • Antibacterial Activity and Mechanism Insights through In Silico Studies :

    • Novel quinolone fused with heterocycles have been designed, synthesized, and screened for antibacterial efficacy. Molecular docking studies against microbial DNA gyrase were conducted to understand the mechanism of action (Desai et al., 2021).
  • Chemical Transformations for Antimalarial Drug Discovery :

    • Chemical properties of related compounds have been explored for potential antimalarial drug development. The study involved acylation and further reactions to synthesize novel compounds (Asías et al., 2003).
  • Crystal Structure and Pharmacological Studies :

    • Studies involving the crystal structure of similar compounds have been conducted. These studies are crucial for understanding the molecular interactions and potential pharmacological applications (Parvez et al., 2000).
  • Exploration of Sulfur-Containing Quinoline Derivatives :

    • Research into sulfur-containing quinoline derivatives, which have various biological activities like antitumor and antimicrobial properties, has been ongoing. These compounds are also being studied for their potential as fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2014).
  • DFT, HSA Binding, and Docking Studies :

    • Detailed studies involving Density Functional Theory (DFT), Human Serum Albumin (HSA) binding, and molecular docking have been performed on related compounds. These studies help in predicting biological activity and drug interactions (Murugesan et al., 2021).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-3-26-14-22(31(29,30)17-6-4-16(24)5-7-17)23(28)18-12-19(25)21(13-20(18)26)27-10-8-15(2)9-11-27/h4-7,12-15H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPDPNCHQIURSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.